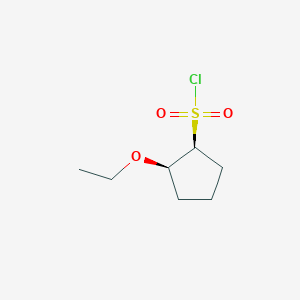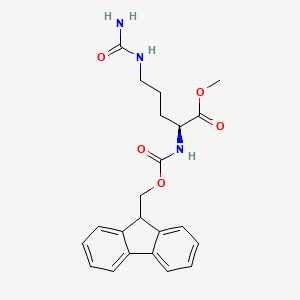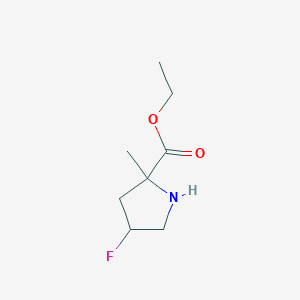![molecular formula C15H24N2O2S B2403655 1-Cyclopentyl-3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]harnstoff CAS No. 2097889-61-5](/img/structure/B2403655.png)
1-Cyclopentyl-3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea is a chemical compound that has shown potential in various scientific research applications. It is synthesized using a specific method and has a unique mechanism of action that leads to biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins that cause inflammation and pain. It has also been shown to interact with the cannabinoid receptors in the brain, leading to its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea include the reduction of inflammation and pain, as well as the potential to improve neurological function. It has also been shown to inhibit tumor growth in certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea in lab experiments is its potential to target specific enzymes and receptors in the body, leading to more targeted and effective treatments. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea include further investigation into its potential as a treatment for neurological disorders, as well as its effects on other types of cancer. Additionally, research could focus on developing more efficient synthesis methods and exploring potential side effects and drug interactions.
Synthesemethoden
The synthesis of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea involves the reaction of cyclopentyl isocyanate with 5-hydroxy-3-(thiophen-2-yl)pentylamine. The reaction is carried out in the presence of a catalyst and solvent. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Studien haben das anti-inflammatorische Potenzial dieser Verbindung untersucht. Es kann entzündungsfördernde Zytokine hemmen oder Immunantworten modulieren, was es zu einem Kandidaten für die Medikamentenentwicklung macht .
- Anwendung: Forscher haben die antioxidativen Eigenschaften von 1-Cyclopentyl-3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]harnstoff bewertet. Seine Fähigkeit, freie Radikale abzufangen, könnte es wertvoll bei der Vorbeugung von oxidativem Schaden machen .
- Anwendung: Einige Derivate dieser Verbindung haben eine Wirksamkeit gegen Schmerzen und Entzündungen gezeigt. Weitere Untersuchungen sind erforderlich, um ihre analgetischen Eigenschaften zu optimieren .
- Anwendung: Bestimmte Analoga dieser Verbindung zeigen vielversprechende Antitumorwirkungen. Forscher haben ihre Wirkmechanismen und ihr Potenzial als Chemotherapeutika untersucht .
- Anwendung: Untersuchungen deuten darauf hin, dass diese Verbindung oder ihre Derivate Neuronen vor Schäden schützen können. Ihre Auswirkungen auf neurodegenerative Erkrankungen bedürfen weiterer Erforschung .
- Anwendung: Forscher haben es als Vorläufer für die Synthese verschiedener heterocyclischer Gerüste verwendet. Diese Gerüste dienen als Bausteine für neuartige Medikamente und verbinden Biologie und Chemie .
Anti-inflammatorische Eigenschaften
Antioxidative Aktivität
Analgetisches Potenzial
Antitumoraktivität
Neuroprotektive Wirkungen
Synthetische Nützlichkeit und Pharmazeutische Chemie
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c18-10-8-12(14-6-3-11-20-14)7-9-16-15(19)17-13-4-1-2-5-13/h3,6,11-13,18H,1-2,4-5,7-10H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEAMYQQHKRBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2403574.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)
![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)





![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)


